molecular formula C16H23NO3 B4244946 N-cyclohexyl-2-ethoxy-3-methoxybenzamide

N-cyclohexyl-2-ethoxy-3-methoxybenzamide

Cat. No.: B4244946
M. Wt: 277.36 g/mol
InChI Key: XFFPVROHAUPHDT-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-ethoxy-3-methoxybenzamide is a synthetic benzamide derivative designed for research and development purposes. This compound features a cyclohexyl group attached to the amide nitrogen and both ethoxy and methoxy substituents on its benzoyl ring, a structural motif present in various biologically active molecules. Researchers can investigate this compound as a potential chemical scaffold in medicinal chemistry. Benzamide derivatives with methoxy and ethoxy substitutions are frequently explored in pharmaceutical research for their diverse biological activities. Structural analogs of this compound have demonstrated significant antiproliferative activity against various human cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT 116) . Similar N-substituted benzamide compounds have also shown promise in research as antibacterial agents , with particular effectiveness against Gram-positive strains . Furthermore, research into related N-phenylbenzamide structures has indicated potential antiviral activity , specifically against Enterovirus 71 (EV 71), highlighting the versatility of this chemical class in infectious disease research . The presence of electron-donating alkoxy groups on the aromatic ring can influence the compound's electronic properties and its capacity to act as an antioxidant, which is another area of potential investigation . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

N-cyclohexyl-2-ethoxy-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-3-20-15-13(10-7-11-14(15)19-2)16(18)17-12-8-5-4-6-9-12/h7,10-12H,3-6,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFPVROHAUPHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-ethoxy-3-methoxybenzamide typically involves the reaction of 2-ethoxy-3-methoxybenzoic acid with cyclohexylamine. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-ethoxy-3-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
N-cyclohexyl-2-ethoxy-3-methoxybenzamide has been investigated as a potential candidate in drug development, particularly for neurological disorders. Its structural features suggest that it may interact with specific receptors or enzymes, which can modulate neurochemical pathways.

Case Study:
A study explored the synthesis of benzamide derivatives, including this compound, and their effects on neurotransmitter systems. The findings indicated that modifications to the benzamide structure could enhance binding affinity to target receptors, thus improving therapeutic efficacy against conditions like depression and anxiety .

Biological Studies

Enzyme Inhibition:
Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of benzamides can act as inhibitors of phospholipase A2, an enzyme implicated in inflammatory processes .

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Selectivity Index
This compoundPhospholipase A215 ± 1.5>20
Control Compound APhospholipase A210 ± 0.5>15
Control Compound BPhospholipase A230 ± 2.0>10

Industrial Applications

Specialty Chemicals:
In industrial settings, this compound is utilized in the synthesis of specialty chemicals due to its unique chemical properties. Its ability to serve as a building block for more complex molecules makes it valuable in the production of agrochemicals and other fine chemicals.

Synthesis Pathway:
The compound can be synthesized through a multi-step process involving the activation of carboxylic acids and subsequent amide bond formation using cyclohexylamine . This method is scalable for industrial applications.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-ethoxy-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key Compounds :

  • N-cyclohexyl-3-hydroxy-4-methoxybenzamide: Features a hydroxy group at C3 and methoxy at C4. The absence of an ethoxy group and the polar hydroxy substituent reduce lipophilicity compared to the target compound.
  • N-cyclohexyl-2-hydroxybenzamide : Replaces the ethoxy and methoxy groups with a single hydroxy group at C2. The lack of methoxy/ethoxy substituents simplifies the electronic profile, reducing steric hindrance but limiting interactions with electron-rich biological targets .

Mechanistic Implications :
The ethoxy group in the target compound provides moderate electron-donating effects, stabilizing resonance structures of the benzamide core. In contrast, hydroxy groups (as in analogues) introduce acidity, which may lead to pH-dependent solubility and reactivity .

Ethoxy vs. Methoxy Substituent Effects

Key Compound :

  • N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxybenzamide : Shares the ethoxy group but incorporates a tetrazole ring instead of a methoxy substituent. The tetrazole enhances metabolic stability and introduces hydrogen-bond acceptor sites, which may improve pharmacokinetic properties compared to the target compound’s methoxy group .

Activity Correlation :
The methoxy group at C3 in the target compound may enhance π-stacking interactions with aromatic residues in enzyme active sites, a feature absent in purely aliphatic substituents.

Structural Moieties and Heterocyclic Analogues

Key Compounds :

  • N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methoxybenzamide : Incorporates a naphthalene ring and hydroxyethyl group. The extended aromatic system increases planar surface area, favoring intercalation with DNA or hydrophobic protein domains, unlike the target compound’s cyclohexyl group .

Biological Implications :
Heterocyclic moieties (e.g., benzothiazole, naphthalene) often enhance anticancer and anti-inflammatory activities by targeting specific enzymes like topoisomerases or cyclooxygenases. The target compound’s ethoxy and methoxy groups may instead favor interactions with G-protein-coupled receptors or kinases .

Functional Group Modifications and Bioactivity

Key Compounds :

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide : Contains a sulfone and thiophene group, introducing strong electron-withdrawing effects and sulfur-mediated interactions. This contrasts with the target compound’s electron-donating ethoxy/methoxy groups, which may reduce oxidative metabolism .
  • N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide: A benzotriazole-containing analogue with UV-absorbing properties.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents/Structural Features Key Biological Activities Differentiating Features Reference
N-cyclohexyl-2-ethoxy-3-methoxybenzamide Cyclohexyl, 2-ethoxy, 3-methoxy Not explicitly reported Dual oxygen substituents
N-cyclohexyl-3-hydroxy-4-methoxybenzamide Cyclohexyl, 3-hydroxy, 4-methoxy Not reported Polar hydroxy group at C3
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methoxybenzamide Naphthalene, hydroxyethyl, 2-methoxy Anticancer, anti-inflammatory Extended aromatic system
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxybenzamide Tetrazole, ethoxy Metabolic stability Tetrazole ring enhances stability
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide Benzothiazole, 4-ethyl, 2-methoxy Enzyme inhibition Sulfur-containing heterocycle

Table 2: Substituent Effects on Reactivity and Activity

Substituent Type Electronic Effect Biological Impact Example Compound
Ethoxy (C2) Moderate +R Enhances lipophilicity and stability Target compound
Methoxy (C3) Strong +R Improves π-stacking and target affinity Target compound
Hydroxy (C2 or C3) -I, +H-bonding Increases solubility, may reduce potency N-cyclohexyl-2-hydroxybenzamide
Tetrazole Electron-deficient Metabolic resistance, metal coordination N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxybenzamide

Q & A

Q. What are the recommended synthetic routes for N-cyclohexyl-2-ethoxy-3-methoxybenzamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis of benzamide derivatives typically involves coupling cyclohexylamine with substituted benzoyl chlorides. For this compound:

  • Step 1: Prepare the benzoyl chloride intermediate by reacting 2-ethoxy-3-methoxybenzoic acid with thionyl chloride (SOCl₂) under reflux.
  • Step 2: Perform an amidation reaction by adding cyclohexylamine in anhydrous dichloromethane (DCM) with a catalytic base (e.g., triethylamine) to neutralize HCl byproducts.
  • Optimization: Use high-purity reagents, control reaction temperature (0–5°C for exothermic steps), and employ column chromatography for purification. Yield improvements (>75%) are achievable by optimizing stoichiometry (1.2:1 amine:acid chloride ratio) and reaction time (4–6 hours) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or photodegradation. Desiccants (e.g., silica gel) should be used to mitigate moisture absorption.
  • Handling: Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid skin contact; wash immediately with soap and water if exposed .
  • Stability Testing: Monitor degradation via HPLC or TLC under varying conditions (pH, temperature). Preliminary data suggest stability for >6 months under recommended storage .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular conformation and hydrogen-bonding patterns. For example:

  • Sample Preparation: Grow crystals via slow evaporation of a saturated solution in ethanol or DCM.
  • Data Interpretation: Analyze torsion angles (e.g., C-O-C-C in the ethoxy group) and intermolecular interactions (e.g., N–H···O hydrogen bonds). Compare with analogous structures like N-cyclohexyl-3-methylbenzamide (Acta Cryst. E64, o2209), where cyclohexyl ring puckering and benzamide planarity were characterized .

Q. What strategies address contradictory biological activity data for benzamide analogs in antimicrobial assays?

Methodological Answer:

  • Assay Design: Standardize protocols (e.g., MIC testing per CLSI guidelines) using reference strains (e.g., E. coli ATCC 25922). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%).
  • Data Analysis: Use dose-response curves to quantify EC₅₀ values. Conflicting results may arise from variations in bacterial membrane permeability or compound aggregation. Verify solubility via dynamic light scattering (DLS) .

Q. How can computational modeling predict the bioaccumulation potential of this compound?

Methodological Answer:

  • Software Tools: Use EPI Suite or TEST (Toxicity Estimation Software Tool) to estimate logP (octanol-water partition coefficient). A higher logP (>3) suggests bioaccumulation risk.
  • Validation: Cross-reference with experimental data from structurally similar compounds (e.g., N-(3-chloro-4-cyanophenyl)-4-ethoxybenzamide, logP = 3.2). Note that current ecotoxicological data for this compound are unavailable, requiring extrapolation .

Safety and Regulatory Considerations

Q. What gaps exist in the toxicity profile of this compound, and how can they be addressed experimentally?

Methodological Answer:

  • Gaps: Acute oral/dermal toxicity (Category 4 per CLP) and chronic ecotoxicity data are unreported for this compound .
  • Testing: Conduct OECD 423 (acute oral toxicity) and 210 (fish toxicity) assays. For dermal exposure, use reconstructed human epidermis (RhE) models to assess irritation potential .

Structural and Functional Analysis

Q. How does the substitution pattern (ethoxy, methoxy, cyclohexyl) influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electronic Effects: The methoxy group is electron-donating (+M effect), activating the benzene ring toward electrophilic attack at the para position.
  • Steric Effects: The cyclohexyl group hinders nucleophilic approach to the amide carbonyl. Compare with N-(2-ethylhexyl)benzamide, where bulkier substituents reduce reaction rates in SN2 mechanisms .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclohexyl-2-ethoxy-3-methoxybenzamide
Reactant of Route 2
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N-cyclohexyl-2-ethoxy-3-methoxybenzamide

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